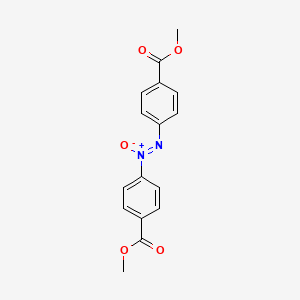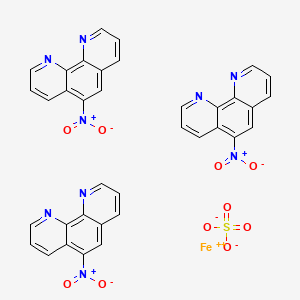
Stannane, phenyl-
Descripción general
Descripción
Stannane, phenyl- is an organotin compound, which means it contains a tin atom bonded to a phenyl group (a benzene ring). Organotin compounds are a significant class of organometallic compounds that have found extensive applications in various fields, including organic synthesis, materials science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannane, phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with tin tetrachloride. The reaction proceeds as follows:
PhMgBr+SnCl4→PhSnCl3+MgBrCl
This reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of stannane, phenyl- often involves the use of more scalable methods, such as the direct reaction of phenyl lithium with tin tetrachloride. This method is preferred due to its higher yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylstannic acid.
Reduction: It can be reduced to form phenylstannane.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include phenylstannic acid, phenylstannane, and various substituted stannanes .
Aplicaciones Científicas De Investigación
Stannane, phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which stannane, phenyl- exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. For example, in the Stille coupling reaction, it forms a palladium-stannane complex that facilitates the transfer of the phenyl group to the target molecule . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Tributylstannane: Another organotin compound with three butyl groups attached to the tin atom.
Triphenylstannane: Contains three phenyl groups attached to the tin atom.
Trimethyltin chloride: An organotin compound with three methyl groups and one chloride attached to the tin atom.
Uniqueness
Stannane, phenyl- is unique due to its specific reactivity and stability, which makes it particularly useful in the Stille coupling reaction. Its ability to form stable complexes with palladium and other metals sets it apart from other organotin compounds .
Propiedades
InChI |
InChI=1S/C6H7.Sn/c1-2-4-6-5-3-1;/h1-5H,6H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJZEXJARCHAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC1[Sn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-68-0 | |
| Record name | Phenyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050090.png)










